1-(4-Methylthiophen-2-yl)propan-1-one
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Overview
Description
1-(4-Methylthiophen-2-yl)propan-1-one is an organic compound with the molecular formula C8H10OS It belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methylthiophen-2-yl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-methylthiophene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylthiophen-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophenes.
Scientific Research Applications
1-(4-Methylthiophen-2-yl)propan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methylthiophen-2-yl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would vary based on the specific context and application.
Comparison with Similar Compounds
1-(4-Methylthiophen-2-yl)propan-1-one can be compared with other thiophene derivatives, such as:
2-Acetylthiophene: Similar structure but with an acetyl group at the 2-position.
3-Methylthiophene: A methyl group at the 3-position instead of the 4-position.
Thiophene-2-carboxaldehyde: Contains an aldehyde group at the 2-position.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other thiophene derivatives may not be suitable.
Properties
Molecular Formula |
C8H10OS |
---|---|
Molecular Weight |
154.23 g/mol |
IUPAC Name |
1-(4-methylthiophen-2-yl)propan-1-one |
InChI |
InChI=1S/C8H10OS/c1-3-7(9)8-4-6(2)5-10-8/h4-5H,3H2,1-2H3 |
InChI Key |
DEMHRDOMIUIXQG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=CS1)C |
Origin of Product |
United States |
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